1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one
Description
1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₁₁H₁₃BrO₃ (calculated molecular weight: 273.13 g/mol). Its structure features a propanone backbone substituted with a bromine atom and two methoxy groups at the 4-, 3-, and 5-positions of the phenyl ring, respectively.
Key features include:
- Electron-withdrawing bromine substituent: Enhances stability toward nucleophilic attacks compared to non-halogenated analogs.
- Methoxy groups: Increase lipophilicity and influence electronic effects on the aromatic ring.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-4-8(13)7-5-9(14-2)11(12)10(6-7)15-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJQLJSJIRADGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically employs bromine or a brominating agent in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of 1-(4-methoxy-3,5-dimethoxyphenyl)propan-1-one.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one typically involves the bromination of 3,5-dimethoxyacetophenone followed by a propanoylation reaction. Various synthetic routes have been explored to optimize yield and purity for research applications.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the realm of psychoactive substances. Its structural similarity to other known psychoactive compounds suggests it may interact with neurotransmitter systems.
Neuropharmacology
Studies have shown that this compound exhibits hallucinogenic properties similar to other compounds in its class. Animal studies have demonstrated significant behavioral changes at low doses, indicating its potential for further exploration in neuropharmacological contexts.
Case Studies
One notable study documented the effects of this compound on rodent models, revealing dose-dependent increases in locomotor activity and altered sensory perception at doses as low as 0.01 mg/kg.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of derivatives has provided insights into how modifications to the bromine and methoxy groups affect biological activity. For example, substitution patterns on the aromatic ring significantly influence receptor binding affinity and agonist potency.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one
Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol CAS No.: 5650-43-1 Key Differences:
- Replaces the bromine atom with a hydroxyl group (-OH) at the 4-position.
- The hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the brominated analog.
- Degradation Behavior : Evidence from lignin model dimer degradation studies (e.g., substrate III in ) shows that hydroxylated dimethoxy phenyl ketones undergo oxidative cleavage via lignin peroxidase, producing syringaldehyde (V) and syringic acid (VI). The brominated analog is expected to resist such oxidative pathways due to the bromine’s electron-withdrawing effects .
| Property | 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one | 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one |
|---|---|---|
| Substituents | Br, 2×OCH₃ | OH, 2×OCH₃ |
| Molecular Weight | 273.13 g/mol | 210.23 g/mol |
| Polarity | Moderate (lipophilic) | High (polar) |
| Oxidative Stability | High (Br stabilizes ring) | Low (prone to enzymatic cleavage) |
2-Bromo-1-(4-methoxyphenyl)propan-1-one
Molecular Formula : C₁₀H₁₁BrO₂
Molecular Weight : 243.10 g/mol
Key Differences :
1-(4-Chlorophenyl)-2-(methylamino)propan-1-one
Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol CAS No.: Not specified () Key Differences:
- Substitutes bromine with chlorine and introduces a methylamino group (-NHCH₃) on the propanone chain.
- The chlorine atom, being less polarizable than bromine, reduces van der Waals interactions in biological systems.
- Biological Activity: Methylamino-substituted analogs () are associated with psychoactive properties, suggesting that the brominated dimethoxy variant may exhibit distinct pharmacological profiles due to altered lipophilicity and steric effects .
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Molecular Formula: C₁₅H₂₀FNO Molecular Weight: 249.33 g/mol Key Differences:
- Replaces bromine with fluorine and incorporates a pyrrolidine ring on the side chain.
- Applications: Fluorinated ketones () are explored in medicinal chemistry for their enhanced blood-brain barrier penetration, a trait less pronounced in brominated analogs due to higher molecular weight .
Structural and Functional Trends
Substituent Effects on Reactivity
- Halogen Choice : Bromine (Br) > Chlorine (Cl) > Fluorine (F) in terms of leaving-group ability and resonance stabilization.
- Methoxy vs. Hydroxy : Methoxy groups enhance lipophilicity, while hydroxy groups improve solubility and participation in hydrogen bonding.
Degradation Pathways
- Hydroxylated dimethoxy analogs (e.g., ) undergo enzymatic oxidation, whereas brominated derivatives resist such degradation due to electronic and steric effects .
Biological Activity
1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
This structure features a brominated phenyl ring with two methoxy groups and a propanone moiety, which contribute to its biological properties.
1. PDE10A Inhibition
Research indicates that compounds with similar structures can act as inhibitors of phosphodiesterase 10A (PDE10A). By inhibiting PDE10A, levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) increase within neurons, enhancing neuronal function. This mechanism suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and movement disorders .
2. Serotonin Receptor Agonism
Studies have shown that analogs of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor. The presence of the 4-bromo and methoxy substituents significantly influences agonist potency. For instance, removal of these groups drastically reduces receptor activity .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| 4-Bromo | Increases potency at 5-HT2A receptor |
| Methoxy Groups (3,5) | Essential for maintaining activity |
| Propanone Moiety | Contributes to overall stability |
Research demonstrates that modifications to the bromine and methoxy groups lead to significant variations in biological activity, emphasizing their importance in drug design .
Case Studies
Several studies have investigated the effects of compounds related to 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one:
- PDE10A Inhibitor Study : A study demonstrated that a compound similar in structure significantly reduced hyperactivity in animal models when administered at specific dosages. The results indicated a dose-dependent response in reducing conditioned avoidance behavior .
- Serotonin Activity Assessment : Another study evaluated various derivatives for their agonistic effects on serotonin receptors. The findings revealed that compounds with a bromine substitution exhibited enhanced selectivity and efficacy compared to their unbrominated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
